Structural Differentiation: Unsubstituted Oxindole NH Retains Full H-Bond Donor Capacity vs. N1-Methyl (MI-219) and N1-Ethyl (EONA) Analogs
2-(Naphthalen-1-yl)-N-(2-oxoindolin-5-yl)acetamide bears an unsubstituted oxindole NH group, whereas its closest commercial analogs—MI-219 and EONA—possess N1-methyl and N1-ethyl substituents, respectively . The N1-H group is a critical hydrogen-bond donor in the oxindole kinase inhibitor pharmacophore, forming a conserved interaction with the hinge region of kinase ATP-binding sites [1]. N1-alkylation eliminates this H-bond donor capacity and simultaneously increases steric bulk, which has been shown to redirect target selectivity: MI-219 (N1-methyl) functions as an MDM2-p53 inhibitor (Ki = 5 nM) rather than a kinase inhibitor [2]. For researchers requiring an oxindole scaffold with an intact N1-H for kinase hinge binding, the target compound is structurally irreplaceable by N1-alkylated analogs.
| Evidence Dimension | Oxindole N1 substitution state and hydrogen-bond donor capacity |
|---|---|
| Target Compound Data | Unsubstituted N1-H (one H-bond donor); molecular weight 316.36 g/mol |
| Comparator Or Baseline | MI-219: N1-methyl (zero H-bond donors at N1; MW ~330 g/mol); EONA: N1-ethyl (zero H-bond donors at N1; MW ~344 g/mol) |
| Quantified Difference | Presence vs. absence of one H-bond donor at the oxindole N1 position; ~14–28 Da molecular weight reduction relative to N1-alkylated analogs |
| Conditions | Structural comparison based on reported chemical structures (PubChem, vendor datasheets) |
Why This Matters
The intact N1-H hydrogen-bond donor is essential for engagement with the kinase hinge region; its absence in N1-alkylated analogs precludes their use as direct substitutes in kinase-focused SAR campaigns.
- [1] Liang, X., et al. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry, 216, 113334. View Source
- [2] Shangary, S., et al. (2008). Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition. Proc. Natl. Acad. Sci. USA, 105(10), 3933-3938. View Source
